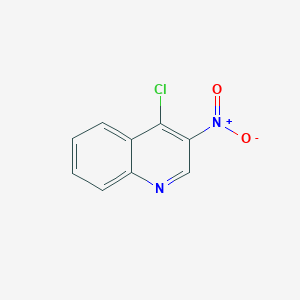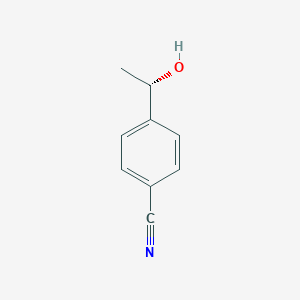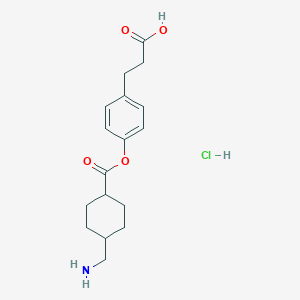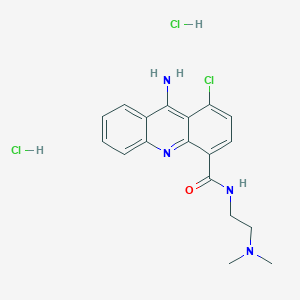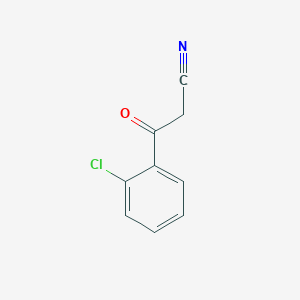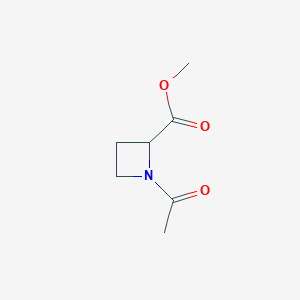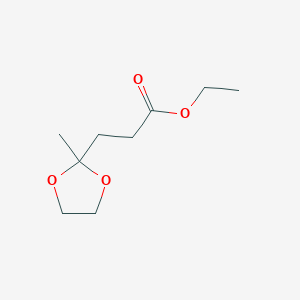![molecular formula C10H18N4 B017128 3-[4-(2-Cyanoethylamino)butylamino]propanenitrile CAS No. 14209-32-6](/img/structure/B17128.png)
3-[4-(2-Cyanoethylamino)butylamino]propanenitrile
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “3-[4-(2-Cyanoethylamino)butylamino]propanenitrile” are not explicitly mentioned in the search results. Nitriles, in general, can undergo a variety of reactions including reduction to amines, hydrolysis to carboxylic acids, and addition reactions .Applications De Recherche Scientifique
Fluorescent Probes
This compound can be used in the development of fluorescent probes . It has been found to show dual-state emission, meaning it emits visible light upon photoexcitation both in solution and in the solid state . This property makes it a promising candidate for use in various fields where fluorescence is required.
Drug Development
The unique properties of “3-[4-(2-Cyanoethylamino)butylamino]propanenitrile” make it suitable for drug development. It could potentially be used in the synthesis of new compounds with therapeutic effects.
Kinase Inhibitors
The compound could be used in the development of targeted kinase inhibitors (TKIs) . TKIs are a type of medication that blocks certain proteins called kinases, which can stimulate cancer cells to grow.
Apoptosis Inducers
“3-[4-(2-Cyanoethylamino)butylamino]propanenitrile” could potentially be used in the development of apoptosis inducers . These are substances that induce programmed cell death, which is a crucial process in cancer treatment.
Materials Science
Given its unique properties, this compound could have applications in materials science. For instance, it could be used in the development of new materials with specific properties.
Catalysis
“3-[4-(2-Cyanoethylamino)butylamino]propanenitrile” could potentially be used in catalysis. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.
Propriétés
IUPAC Name |
3-[4-(2-cyanoethylamino)butylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZTYCGWACGYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCC#N)CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Cyanoethylamino)butylamino]propanenitrile | |
CAS RN |
14209-32-6 | |
| Record name | 3,3'-(Tetramethylendiimino)dipropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


